Benzoic acid, 2-[(methylthio)methyl]-4-(trifluoromethyl)-, methyl ester

Catalog No.
S13041816
CAS No.
157651-95-1
M.F
C11H11F3O2S
M. Wt
264.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzoic acid, 2-[(methylthio)methyl]-4-(trifluorom...

CAS Number

157651-95-1

Product Name

Benzoic acid, 2-[(methylthio)methyl]-4-(trifluoromethyl)-, methyl ester

IUPAC Name

methyl 2-(methylsulfanylmethyl)-4-(trifluoromethyl)benzoate

Molecular Formula

C11H11F3O2S

Molecular Weight

264.27 g/mol

InChI

InChI=1S/C11H11F3O2S/c1-16-10(15)9-4-3-8(11(12,13)14)5-7(9)6-17-2/h3-5H,6H2,1-2H3

InChI Key

ODYHAIIGWJVZIT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C(F)(F)F)CSC

Benzoic acid, 2-[(methylthio)methyl]-4-(trifluoromethyl)-, methyl ester, also known as 2-Methylthio-4-trifluoromethylbenzoic acid methyl ester, is a synthetic organic compound with the molecular formula C10H9F3O2SC_{10}H_{9}F_{3}O_{2}S and a molecular weight of approximately 250.24 g/mol. This compound features a benzoic acid core substituted with a methylthio group and a trifluoromethyl group, which significantly influences its chemical properties and biological activities. The presence of these functional groups enhances its lipophilicity and reactivity, making it an important intermediate in various chemical syntheses .

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Nucleophilic Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions due to the electron-withdrawing nature of fluorine.
  • Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
  • Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed back to the corresponding acid and alcohol.

These reactions are crucial for synthesizing related compounds and exploring their potential applications in pharmaceuticals and agrochemicals .

The biological activity of benzoic acid, 2-[(methylthio)methyl]-4-(trifluoromethyl)-, methyl ester has been studied primarily in the context of its derivatives. Compounds with similar structures have exhibited various pharmacological effects, including:

  • Antimicrobial Activity: Some derivatives have shown efficacy against bacteria and fungi.
  • Herbicidal Properties: This compound is noted for its role as an intermediate in the synthesis of herbicides like isoxaflutole, which is used for weed control in crops .
  • Anti-inflammatory Effects: Certain analogs have demonstrated potential anti-inflammatory properties.

The unique combination of methylthio and trifluoromethyl groups may enhance these biological activities by improving the compound's interaction with biological targets .

Several methods exist for synthesizing benzoic acid, 2-[(methylthio)methyl]-4-(trifluoromethyl)-, methyl ester:

  • From Benzonitrile: A common method involves reacting benzonitrile with methylthio compounds in the presence of trifluoromethylating agents.
  • Esterification Reaction: The carboxylic acid form can be synthesized through traditional esterification processes using methanol and appropriate catalysts.
  • Multistep Synthesis: A more complex approach may involve multiple steps, including functional group transformations to introduce the trifluoromethyl and methylthio groups sequentially .

These methods allow for the efficient production of the compound in laboratory settings.

Benzoic acid, 2-[(methylthio)methyl]-4-(trifluoromethyl)-, methyl ester has several applications:

  • Intermediate in Agrochemicals: It is primarily used as an intermediate in the synthesis of herbicides and pesticides.
  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting inflammation or microbial infections.
  • Chemical Research: Used in laboratories for studying reaction mechanisms involving trifluoromethylation and sulfur-containing compounds .

Research on interaction studies involving benzoic acid, 2-[(methylthio)methyl]-4-(trifluoromethyl)-, methyl ester has focused on its reactivity with various biological macromolecules:

  • Protein Binding Studies: Investigations into how this compound interacts with proteins can provide insights into its mechanism of action as a potential drug candidate.
  • Enzyme Inhibition Studies: Some studies have evaluated its ability to inhibit specific enzymes involved in metabolic pathways related to inflammation or microbial resistance.

These studies are essential for understanding the pharmacokinetics and pharmacodynamics of the compound .

Benzoic acid, 2-[(methylthio)methyl]-4-(trifluoromethyl)-, methyl ester shares structural similarities with several other compounds. Here are some comparable compounds along with their unique characteristics:

Compound NameMolecular FormulaKey Features
2-Methylthio-4-trifluoromethylbenzoic acidC9H7F3O2SC_{9}H_{7}F_{3}O_{2}SLacks methyl ester functionality; more acidic.
Methyl 2-methylbenzoateC10H12O2C_{10}H_{12}O_2Simple structure; less polar than trifluoromethyl derivative.
IsoxaflutoleC14H14F3NC_{14}H_{14}F_3NA herbicide derived from similar structures; significant agricultural use.
Benzoic acidC7H6O2C_{7}H_{6}O_2Basic structure without fluorinated substituents; widely used as a preservative.

The unique combination of functional groups in benzoic acid, 2-[(methylthio)methyl]-4-(trifluoromethyl)-, methyl ester imparts distinctive chemical properties that enhance its utility in both industrial and research applications compared to these similar compounds .

XLogP3

3.1

Hydrogen Bond Acceptor Count

6

Exact Mass

264.04318525 g/mol

Monoisotopic Mass

264.04318525 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

Explore Compound Types